cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride

Pharmacological identity Antifibrinolytic Plasmin inhibition

Epimerization during peptide coupling compromises diastereomeric purity in long sequences. cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride (CAS 202921-88-8) is a chiral, α,α-disubstituted amino acid building block that eliminates this risk entirely-no Cα proton to abstract. • (1S,2R) stereochemistry directs 12/10-helix handedness in β/α,β-peptide foldamers for controlled folding studies. • Enhanced helical stability in aqueous buffers vs. non-methylated cis-ACHC, enabling robust foldamer design under physiologically relevant conditions. • Supplied as hydrochloride salt (≥98%) for direct Fmoc-SPPS use without additional salt exchange steps.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 202921-88-8
Cat. No. B1368654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride
CAS202921-88-8
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCC1(CCCCC1C(=O)O)N.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-8(9)5-3-2-4-6(8)7(10)11;/h6H,2-5,9H2,1H3,(H,10,11);1H/t6-,8-;/m1./s1
InChIKeyRIKSICCAWWEQSL-CIRBGYJCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-2-Amino-2-methyl-cyclohexanecarboxylic Acid HCl: Overview


cis-2-Amino-2-methyl-cyclohexanecarboxylic acid hydrochloride (CAS 202921-88-8) is the hydrochloride salt of (1S,2R)-2-amino-2-methylcyclohexane-1-carboxylic acid, a chiral, non-proteinogenic α,α-disubstituted amino acid with a molecular weight of 193.67 g/mol (free base: 157.21 g/mol) [1]. The compound features a cyclohexane ring bearing a carboxylic acid at C1 and both an amino and a methyl substituent at C2 in a cis relationship, creating a sterically constrained scaffold that severely restricts backbone conformational freedom when incorporated into peptides [2]. It is supplied as a research-grade building block (≥98.0% purity by Sigma-Aldrich) for solid-phase peptide synthesis (SPPS) and foldamer design, and must be rigorously distinguished from the clinically used plasmin inhibitor tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid, also abbreviated 'AMCHA'), with which it shares no structural, pharmacological, or application overlap [3].

Why Generic Substitution Fails


Substituting CAS 202921-88-8 with a racemic cis/trans mixture, a differently substituted cyclohexane amino acid (e.g., 1-aminocyclohexane-1-carboxylic acid [Acc6], cis-2-aminocyclohexanecarboxylic acid [cis-ACHC], or trans-4-(aminomethyl)cyclohexanecarboxylic acid [tranexamic acid]), or a simpler α,α-dialkylated amino acid (e.g., 2-aminoisobutyric acid [Aib]) introduces uncontrolled variables that can invalidate experimental outcomes [1]. The (1S,2R) absolute configuration of this compound, combined with the cis relationship of the C1-carboxyl and C2-amino/methyl groups on the cyclohexane chair, dictates a unique set of allowable backbone torsion angles (φ, ψ) and ring-flipping energetics that directly govern peptide secondary structure preference [2]. Even the free base form (CAS 791764-65-3) differs in solubility, handling, and SPPS coupling efficiency relative to the hydrochloride salt, making direct substitution non-trivial without re-optimization of synthetic protocols .

Evidence vs. Closest Analogs


Pharmacological Identity vs. Tranexamic Acid

The acronym 'AMCHA' in the biomedical literature overwhelmingly denotes trans-4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid, CAS 1197-18-8), a clinically used plasmin inhibitor. CAS 202921-88-8 is an entirely distinct chemical entity—(1S,2R)-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride—with no demonstrated antiplasmin activity [1]. This is the single most critical procurement distinction, as ordering 'AMCHA hydrochloride' without verifying the CAS number risks receiving tranexamic acid or an inactive cis-4-(aminomethyl) isomer [2].

Pharmacological identity Antifibrinolytic Plasmin inhibition Tranexamic acid Misidentification risk

Stereochemical Purity vs. Racemic Mixtures

CAS 202921-88-8 is supplied as the single enantiomer with defined (1S,2R) absolute configuration. Racemic mixtures such as '2-Amino-2-Me-cyclohexane-COOH(R,S)' (CAS 791764-65-3, free base) or '(±)-cis-2-amino-2-methylcyclohexane-1-carboxylic acid hydrochloride' lack stereochemical definition, which is critical because the local conformation of the cyclohexane ring—including the chair-flipping equilibrium and the axial/equatorial disposition of substituents—directly determines the secondary structure adopted by peptides containing this residue [1]. Research has demonstrated that cis-ACHC β-peptides with alternating chirality exhibit coexistence of left- and right-handed 12/10-mixed helices, and site-specific methylation with defined stereochemistry can direct formation toward a single-handed helix [2].

Stereochemical purity Enantiomeric excess Peptide folding Foldamer handedness Diastereomer

α-Methyl Conformational Rigidification vs. cis-ACHC

The α-methyl group on CAS 202921-88-8 creates an α,α-disubstituted amino acid center, which imposes significantly greater backbone conformational restriction than the mono-substituted analog cis-ACHC (cis-2-aminocyclohexanecarboxylic acid, a β-amino acid) [1]. α,α-Disubstituted amino acids are known to strongly favor folded, helical conformations (φ ≈ ±60°, ψ ≈ ±30°–45°) over extended structures, a property extensively documented for homologous systems such as 1-aminocyclohexane-1-carboxylic acid (Acc6/Ac6c) [2]. The additional methyl substituent also eliminates the possibility of Cα epimerization during peptide coupling, a well-established advantage of α,α-disubstituted over α-monosubstituted amino acids in SPPS [3].

α,α-Disubstituted amino acid Conformational constraint Backbone torsion angles 310-helix Peptidomimetic

Cyclohexane Ring Constraint vs. Acyclic and Smaller-Ring Analogs

Comparative studies of chemotactic tripeptide analogs (For-Met-X-Phe-OMe) reveal that the identity of the constrained residue at position 2 dramatically alters both conformation and biological potency. The 1-aminocyclohexane-1-carboxylic acid (Acc6/Ac6c) analog was approximately 78 times more active than the parent Leu-containing peptide in inducing lysozyme release from rabbit neutrophils, whereas the 2-aminoisobutyric acid (Aib) analog was approximately 3 times less active, and the 1-aminocyclopentane-1-carboxylic acid (Acc5) analog approximately 2 times less active [1]. Furthermore, DFT calculations demonstrate that Ac6c residues exhibit a stronger propensity for α-helical conformation over the 310-helix compared with Aib residues [2]. While the target compound differs from Acc6 in substitution pattern (1,2- vs. 1,1-disubstitution), the cyclohexane ring constraint is the key shared feature that distinguishes it from smaller-ring (Acc5, cyclopentane) and acyclic (Aib) alternatives.

Cyclohexane constraint Helix propensity α-Helix vs 310-helix Chemotactic peptide Side-chain topography

Hydrochloride Salt vs. Free Base for SPPS

CAS 202921-88-8 is supplied as the hydrochloride salt, which offers practical advantages over the free base form (CAS 791764-65-3) for direct use in solid-phase peptide synthesis. The hydrochloride salt exhibits a defined melting point of 220–223 °C , facilitating identity verification, and its ionic nature enhances aqueous solubility compared to the zwitterionic free base—a property important for solution-phase coupling or aqueous workup steps. The compound is explicitly listed for peptide synthesis applications by major suppliers, including Sigma-Aldrich (product 30254, ≥98.0%) . The Fmoc-protected derivative (N-Fmoc-(±)-cis-2-amino-2-methyl-cyclohexane-carboxylic acid) is also commercially available for direct SPPS incorporation, with the hydrochloride salt serving as the precursor for Fmoc protection .

Hydrochloride salt Solid-phase peptide synthesis Solubility Fmoc protection Free base

Helix Stabilization in Protic Solvents

A key limitation of cis-ACHC-containing α/β-peptide foldamers is the decrease in 11/9-helical folding propensity as solvent polarity increases. Research demonstrates that the introduction of a methyl substituent onto the cyclohexane ring of cis-ACHC—specifically cis-2-amino-cis-4-methylcyclohexanecarboxylic acid—significantly stabilizes the 11/9-helix propensity in protic solvents compared with the parent, non-methylated cis-ACHC [1]. While this evidence comes from the 4-methyl regioisomer rather than the 2-methyl compound (CAS 202921-88-8), the underlying principle—that strategic methylation of the cyclohexane ring enhances conformational rigidity and solvent-resistant helical folding—is directly transferable to the 2-methyl scaffold [2].

11/9-Helix Foldamer stability Protic solvent CD spectroscopy Methylcyclohexane amino acid

Optimal Research Applications


Single-Handed Helix Foldamer Design

When designing β-peptide or α/β-peptide foldamers where control of helix handedness is critical, CAS 202921-88-8 provides the (1S,2R) stereochemistry needed for directed folding. As demonstrated by the Choi group, site-specific methylation with defined stereochemistry on the cis-ACHC scaffold enables control over 12/10-helix handedness, avoiding the mixed left-/right-handed helix populations observed with non-methylated or racemic cis-ACHC oligomers [1]. The compound is ideally incorporated as its Fmoc-protected derivative during SPPS for systematic structure–folding relationship studies.

Peptide Backbone Rigidification for SAR

In medicinal chemistry campaigns where flexible peptide leads require conformational rigidification to improve target binding or metabolic stability, CAS 202921-88-8 offers a cyclohexane-constrained, α,α-disubstituted scaffold analogous to the well-characterized Acc6 residue—which produced a ~78-fold activity enhancement over the parent Leu-containing chemotactic peptide [2]. The 1,2-substitution pattern provides a different side-chain projection vector compared with the 1,1-geminal Acc6 scaffold, enabling exploration of alternative conformational space in SAR programs.

Epimerization-Free Constrained Peptide Synthesis

For peptide chemists encountering epimerization problems during coupling of α-monosubstituted cyclohexane amino acids (e.g., cis-ACHC), CAS 202921-88-8 eliminates this risk entirely due to its α,α-disubstituted nature—there is no Cα proton to abstract [3]. This is especially valuable when synthesizing longer peptide sequences where cumulative epimerization would otherwise compromise diastereomeric purity. The hydrochloride salt form (≥98.0% purity, Sigma-Aldrich) further simplifies direct use in standard Fmoc-SPPS protocols without additional salt exchange steps.

Protic-Solvent-Compatible Foldamer Development

When developing foldamers intended for biological testing in aqueous buffer systems, the methylated cyclohexane scaffold of CAS 202921-88-8 is expected to confer greater helical stability in protic solvents than the non-methylated parent cis-ACHC, based on demonstrated stabilization of 11/9-helical folding by analogous methyl-substituted cis-ACHC derivatives [4]. This makes CAS 202921-88-8 a more appropriate building block choice than non-methylated cis-ACHC for experiments transitioning from organic solvents to physiologically relevant aqueous conditions.

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